molecular formula C10H16O3 B13508835 2-Methylidene-4-(oxan-2-yloxy)butanal

2-Methylidene-4-(oxan-2-yloxy)butanal

Cat. No.: B13508835
M. Wt: 184.23 g/mol
InChI Key: JYNQCOKOFHXVAS-UHFFFAOYSA-N
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Description

2-Methylidene-4-(oxan-2-yloxy)butanal is an organic compound with the molecular formula C10H16O3 It is a derivative of butanal, featuring a methylene group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-4-(oxan-2-yloxy)butanal typically involves the reaction of 2-methyl-2-butenal with tetrahydropyran-2-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxane ring.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-(oxan-2-yloxy)butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-Methylidene-4-(oxan-2-yloxy)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-(oxan-2-yloxy)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butenal: A precursor in the synthesis of 2-Methylidene-4-(oxan-2-yloxy)butanal.

    Tetrahydropyran-2-ol: Another precursor used in the synthesis.

    2-Methylidene-4-(oxan-2-yloxy)butanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to its combination of a methylene group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-methylidene-4-(oxan-2-yloxy)butanal

InChI

InChI=1S/C10H16O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h8,10H,1-7H2

InChI Key

JYNQCOKOFHXVAS-UHFFFAOYSA-N

Canonical SMILES

C=C(CCOC1CCCCO1)C=O

Origin of Product

United States

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